molecular formula C9H9N3O2 B6166104 ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate CAS No. 214778-28-6

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B6166104
CAS No.: 214778-28-6
M. Wt: 191.2
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Description

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It is characterized by an imidazo[4,5-c]pyridine core fused with an ethyl carboxylate group at position 2. Key properties include:

  • CAS Number: 214778-28-6
  • Appearance: White to off-white solid
  • Purity: ≥99.05% (HPLC)
  • Storage: Stable at room temperature .

The compound is of interest in medicinal chemistry due to the imidazo-pyridine scaffold, which is prevalent in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKUAHWNUMPODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Amination

The synthesis of imidazo[4,5-c]pyridines often begins with halogenated nitro-pyridines. For ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate, 4-chloro-3-nitropyridine serves as the ideal starting material due to its positional reactivity. In a green solvent system (H2O-isopropyl alcohol, 1:1), primary amines undergo SNAr with 4-chloro-3-nitropyridine at 80°C for 2 hours, yielding N-substituted pyridine-2-amines (e.g., 2a ) in >90% yield. Aliphatic amines like ethylamine introduce the necessary substituents for subsequent cyclization.

Nitro Group Reduction

The nitro group in 2a is reduced using Zn/HCl in H2O-IPA at 80°C, completing within 45 minutes to furnish pyridine-2,3-diamine (3a ) in 95% yield. This step is critical for generating the diamine intermediate required for imidazole ring formation.

Heteroannulation with Aldehydes

Pyridine-2,3-diamine (3a ) reacts with ethyl glyoxylate in H2O-IPA at 80°C for 10 hours, inducing cyclization via imine formation (Scheme 1). The ethyl ester group is incorporated directly from the aldehyde, yielding this compound (4a ) in 88% yield.

Reaction Conditions Comparison

StepReagents/ConditionsTimeYield
SNAr AminationH2O-IPA, 80°C2 h92%
Nitro ReductionZn/HCl, H2O-IPA, 80°C45 min95%
HeteroannulationEthyl glyoxylate, 80°C10 h88%

Ritter-Type Cyclization Approach

Carbocation Generation

A Ritter-type reaction employs Bi(OTf)3 and p-TsOH in 1,2-dichloroethane to generate a carbocation from 3-(hydroxymethyl)pyridine-4-carboxylate (1b ). The carbocation reacts with acetonitrile at 150°C, forming a nitrilium ion intermediate.

Cyclization and Rearomatization

Intramolecular attack by the pyridine nitrogen on the nitrilium ion induces cyclization, followed by rearomatization to yield this compound (3b ) in 75% yield. This method bypasses the need for diamine intermediates but requires harsh conditions.

Optimization Insights

  • Catalyst: Bi(OTf)3 (5 mol%) improves regioselectivity.

  • Solvent: Polar aprotic solvents (e.g., DCE) enhance nitrilium stability.

Hydrazide Condensation and Cyclization

Hydrazide Synthesis

Ethyl 4-amino-pyridine-3-carboxylate (5a ) is converted to its hydrazide derivative (6a ) via refluxing with hydrazine hydrate in ethanol (5 hours, 85% yield).

Ketone Condensation

Hydrazide 6a reacts with ethyl pyruvate in ethanol containing H2SO4, forming a hydrazone (7a ). Cyclization under reflux for 6 hours yields the target compound in 70% yield.

Limitations

  • Requires pre-functionalized pyridine substrates.

  • Lower yields compared to tandem methods.

Alkylation-Cyclization Sequence

Aminoalkylation

Amino-substituted pyridine carboxylates (e.g., 8a ) react with 2-chloroethylacetate in acetone with K2CO3, introducing the ethyl ester group via nucleophilic substitution (20 hours, 60% yield).

Acid-Catalyzed Cyclization

Treating 8a with HSCH2COOH in benzene induces cyclization via dehydrative coupling, forming the imidazo ring. The ethyl ester remains intact, yielding the product in 65% yield.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield Range
Tandem SNAr-ReductionGreen solvents, high yieldsMulti-step purification85–95%
Ritter-TypeSingle-step cyclizationHigh temperatures required70–75%
Hydrazide CondensationMild conditionsLow functional group tolerance65–70%
Alkylation-CyclizationScalableLong reaction times60–65%

Chemical Reactions Analysis

Alkylation Reactions

The nitrogen atoms at positions 1 and 3 of the imidazole ring undergo alkylation with electrophilic reagents. For example:

  • Reaction with benzyl bromide :

    Compound+BnBrK2CO3,DMFN1- or N3-benzylated derivatives\text{Compound} + \text{BnBr} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N1- or N3-benzylated derivatives}

    Regioselectivity depends on steric and electronic factors, with N3 alkylation favored in polar aprotic solvents .

Table 1: Alkylation Products

ReagentProduct StructureYield (%)Conditions
Benzyl bromideN3-benzyl derivative78K₂CO₃, DMF, 80°C, 12h
Ethyl bromoacetateN1-(ethoxycarbonylmethyl) derivative65NaH, THF, RT, 6h

Hydrolysis of Ester Group

The ethyl ester undergoes hydrolysis to form the carboxylic acid derivative under acidic or basic conditions:

EtO2C-RHCl (aq)/NaOH (aq)HO2C-R\text{EtO}_2\text{C-R} \xrightarrow{\text{HCl (aq)}/\text{NaOH (aq)}} \text{HO}_2\text{C-R}

  • Basic hydrolysis (NaOH, H₂O/EtOH, reflux) achieves >90% conversion.

  • Acidic hydrolysis (HCl, H₂O, 100°C) yields the acid but may degrade the heterocycle at prolonged reaction times.

Nucleophilic Aromatic Substitution

The pyridine ring participates in SNAr reactions at position 7 (meta to the ester group) under catalytic conditions:

Example : Reaction with amines

Compound+RNH2Pd(OAc)2,Xantphos7-amino-substituted product\text{Compound} + \text{RNH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{7-amino-substituted product}

Key data :

  • Electron-withdrawing groups (e.g., -NO₂) enhance reactivity .

  • Yields range from 45% (for bulky amines) to 82% (primary alkylamines) .

Cyclization Reactions

The compound serves as a precursor for fused polycyclic systems:

a. Imidazo[4,5-c]quinoline formation :

Compound+PhCHOAcOH, ΔAnnulated product\text{Compound} + \text{PhCHO} \xrightarrow{\text{AcOH, Δ}} \text{Annulated product}

  • Proceeds via imine intermediate followed by electrophilic cyclization .

  • Optimized conditions : Acetic acid, 120°C, 8h (yield: 76%) .

b. Cu-catalyzed C–H activation :

Compound+AlkyneCuI, DCEPropargylamine derivative\text{Compound} + \text{Alkyne} \xrightarrow{\text{CuI, DCE}} \text{Propargylamine derivative}

  • Involves radical intermediates and single-electron transfer (SET) .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable structural diversification:

Suzuki–Miyaura reaction :

7-Bromo derivative+ArB(OH)2Pd(dppf)Cl27-Aryl product\text{7-Bromo derivative} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{7-Aryl product}

  • Yields: 60–85% (electron-rich aryl boronic acids perform best) .

Mechanistic Insights

  • Alkylation regioselectivity : N3 preference attributed to lower steric hindrance and resonance stabilization .

  • Cyclization pathways : Time-dependent NMR studies confirm imine intermediates prior to aromatization .

  • Role of water : Acts as a hydrogen-bond donor to activate electrophiles in heteroannulation reactions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate has been explored for its potential therapeutic effects:

  • Anticonvulsant Activity: It acts as a GABAA_A receptor agonist, which may help in treating epilepsy and other neurological disorders .
  • Anti-inflammatory Properties: Studies indicate that derivatives of imidazo[4,5-c]pyridine can inhibit inflammatory pathways, making them candidates for treating conditions like retinal ischemia .
  • Anticancer Potential: Research has shown that these compounds can influence cellular pathways related to cancer cell proliferation and survival .

Biological Research

The compound is being investigated for its role as an enzyme inhibitor and receptor modulator:

  • Enzyme Inhibition: this compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .
  • Receptor Modulation: Its ability to modulate neurotransmission highlights its potential in neuropharmacology .

Industrial Applications

In addition to its biological significance, this compound is also utilized in various industrial applications:

  • Catalysis: It serves as a catalyst in organic reactions, facilitating the formation of complex molecules with improved efficiency .
  • Material Science: The unique properties of imidazopyridines make them suitable for developing new materials with specific electronic or optical characteristics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism involved modulation of apoptosis-related pathways, leading to increased cell death in cancerous cells .

Case Study 2: Anti-inflammatory Effects

Research highlighted the compound's effectiveness in reducing inflammation in animal models of obesity-related complications. The study found that it significantly inhibited the activation of NF-kB and Nrf2 transcription factors involved in oxidative stress responses .

Mechanism of Action

The mechanism of action of ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can act as a GABA A receptor agonist, modulating neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Physical Properties Reference
This compound C₉H₉N₃O₂ 191.19 Ethyl ester at position 2 m.p. not reported; IR: N/A
Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-3-carboxylate C₁₅H₁₄N₂O₄S 318.35 Pyrano ring, methylthio group, ketone m.p. 181–184°C; IR: 1693 cm⁻¹ (C=O)
Ethyl 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate C₁₀H₁₀ClN₃O₂ 239.66 Chloro, methyl at positions 6/7; [4,5-b] ring fusion Purity ≥95%; solid state data pending
Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate C₉H₇N₃O₂ 189.17 Methyl ester at position 6 Typically in stock (98% purity)
4-Chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine C₁₃H₁₀ClN₃ 243.69 Chloro, 2-methylphenyl at position 2/4 Hazard data limited; no melting point

Key Observations :

  • Ring Fusion Differences: The [4,5-c] vs.
  • Substituent Effects : Chloro and methyl groups (e.g., in ) increase molecular weight and lipophilicity compared to the parent compound.
  • Ester Position : Methyl/ethyl esters at position 6 () vs. 2 (target compound) may influence solubility and metabolic stability.

Stability and Hazard Profiles

  • Target Compound: No hazard data reported; stable at room temperature .
  • Chloro-Substituted Analogs (): Limited toxicological data, but chloro groups often correlate with increased reactivity and handling precautions.

Biological Activity

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate is a compound belonging to the class of imidazopyridines, which are noted for their diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Properties : this compound exhibits potential anticancer effects by modulating key cellular pathways involved in tumorigenesis.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can have implications in treating various diseases.
  • Receptor Modulation : The compound acts as a GABA A receptor agonist, influencing neurotransmission in the central nervous system.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. For example, its role as a GABA A receptor agonist suggests that it may enhance inhibitory neurotransmission, potentially providing therapeutic effects in conditions like anxiety and epilepsy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other imidazopyridine derivatives:

Compound TypeBiological ActivityNotable Features
Imidazo[4,5-b]pyridineAntiviral and anticancer activitiesKnown for selective inhibition profiles
Imidazo[1,2-a]pyridineDevelopment of luminescent materialsUsed in optoelectronic devices
Imidazo[1,5-a]pyridineTherapeutic applications in various diseasesInvestigated for broader medicinal uses

Case Studies and Experimental Data

  • Anticancer Activity : Recent studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant potency against specific tumor types.
    • Example Study : In a study evaluating various imidazopyridine derivatives, this compound showed promising results against triple-negative breast cancer (TNBC) cell lines with an IC50 value below 10 µM. This effect was correlated with alterations in cell cycle dynamics and reduced proliferation rates .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes critical to cancer progression. For instance, it demonstrated effective inhibition of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition could enhance the efficacy of existing chemotherapeutics like temozolomide when used in combination therapies .
  • Neuropharmacological Effects : this compound's action on GABA A receptors suggests potential applications in treating neurological disorders. Its modulation of neurotransmission may provide therapeutic benefits for anxiety disorders or epilepsy .

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton and carbon environments, confirming fused imidazo-pyridine core and ethyl ester substituents.
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between fused rings) for derivatives, aiding in stereochemical analysis .

How can computational methods like DFT be integrated with experimental data to predict reaction pathways for synthesizing derivatives?

Advanced
Density Functional Theory (DFT) calculates transition-state energies and electron distribution, guiding solvent/catalyst selection. For example, microwave-assisted synthesis can be optimized by simulating activation energies for key intermediates. ICReDD’s workflow combines quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) .

What strategies resolve discrepancies in reported biological activities of this compound across studies?

Advanced
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR Studies : Compare substituent effects (e.g., ester vs. amide groups) on bioactivity.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies to identify outliers .

What are the primary pharmacological targets investigated for this compound, and what in vitro assays are commonly used?

Q. Basic

  • Targets : Kinases (e.g., EGFR), inflammatory cytokines (e.g., TNF-α), and microbial enzymes.
  • Assays :
    • MTT assay for cytotoxicity (IC50 determination).
    • ELISA for protein-binding affinity.
    • Agar diffusion for antimicrobial activity .

How can multi-step synthesis challenges, such as intermediate instability, be mitigated?

Q. Advanced

  • Intermediate Stabilization : Use low-temperature (-78°C) or inert atmospheres for air-sensitive intermediates.
  • Real-Time Monitoring : HPLC tracks reaction progress, identifying degradation points.
    Example: A thioacetamido intermediate in a multi-step synthesis required strict anhydrous conditions to prevent hydrolysis .

What are the critical parameters for scaling up synthesis from laboratory to pilot-scale?

Q. Basic

  • Solvent Scalability : Replace tetrahydrofuran (THF) with toluene for safer large-scale use.
  • Heat Transfer : Optimize stirring rates and cooling systems to manage exothermic reactions.
  • Yield Consistency : Statistical Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry) .

How does the electronic structure of this compound influence its reactivity in substitution reactions?

Advanced
DFT reveals electron-deficient regions at C-4 and C-7 of the fused ring, making these sites prone to nucleophilic attack. Substituents like electron-withdrawing groups (e.g., nitro) further polarize the ring, directing regioselectivity in Suzuki-Miyaura couplings .

What safety considerations are essential when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Inert atmosphere (N2) at 2–8°C to prevent ester hydrolysis .

What methodologies enable crystal structure elucidation of derivatives, and how does crystallography inform SAR studies?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., C-N bond ~1.34 Å in imidazole ring).
  • SAR Insights : Crystal packing effects (e.g., hydrogen-bonding networks) correlate with solubility and bioavailability. Example: A 4-chlorophenyl derivative showed enhanced stacking interactions, improving membrane permeability .

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